molecular formula C11H10ClN5 B8438341 4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile

4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile

Cat. No.: B8438341
M. Wt: 247.68 g/mol
InChI Key: MKEBHVWWKYMJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a cyano group, and an amino group linked to a 1,3-dimethylpyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of 1,3-dimethylpyrazole. This can be achieved through the reaction of hydrazine with acetylacetone under acidic conditions.

    Amination of Pyridine: The next step involves the introduction of the amino group to the pyridine ring. This can be done by reacting 4-chloro-6-nitropyridine-3-carbonitrile with 1,3-dimethylpyrazole in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

    Chlorination: The final step is the chlorination of the pyridine ring, which can be achieved using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The pyrazole ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of aminopyridine derivatives.

    Oxidation: Formation of pyrazole N-oxides.

Scientific Research Applications

4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe for studying enzyme mechanisms and receptor-ligand interactions.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(1,3-dimethylpyrazol-4-ylamino)pyridine-2-carbonitrile
  • 4-Chloro-6-(1,3-dimethylpyrazol-4-ylamino)pyridine-5-carbonitrile
  • 4-Chloro-6-(1,3-dimethylpyrazol-4-ylamino)pyridine-3-carboxamide

Uniqueness

4-chloro-6-(1,3-dimethyl-1H-pyrazol-4-ylamino)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with tailored biological activities and material properties.

Properties

Molecular Formula

C11H10ClN5

Molecular Weight

247.68 g/mol

IUPAC Name

4-chloro-6-[(1,3-dimethylpyrazol-4-yl)amino]pyridine-3-carbonitrile

InChI

InChI=1S/C11H10ClN5/c1-7-10(6-17(2)16-7)15-11-3-9(12)8(4-13)5-14-11/h3,5-6H,1-2H3,(H,14,15)

InChI Key

MKEBHVWWKYMJMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NC2=NC=C(C(=C2)Cl)C#N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,6-Dichloropyridine-3-carbonitrile (9.60 g, 55.49 mmol), N-(1,3-dimethylpyrazol-4-yl)acetamide (8.5 g, 55.49 mmol, see Example 2.02), palladium(II) acetate (0.374 g, 1.66 mmol), 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (1.926 g, 3.33 mmol) and cesium carbonate (27.1 g, 83.23 mmol) were weighed out in a flask. Dioxane (110 mL) was added and argon was bubbled through the reaction mixture for 5 minutes at room temperature. The resulting suspension was stirred at 90° C. for 2 hours. The reaction mixture was allowed to cool to room temperature with stirring, water (275 mL) was added followed by the portionwise addition of lithium hydroxide hydrate (6.99 g, 166.47 mmol). The solution was left to stir at room temperature for 30 minutes. The resulting precipitate was collected by filtration, washed with water and dried. The crude product was purified by flash chromatography on silica gel eluting with 0 to 5% MeOH in EtOAc/DCM (1:1). The solvent was evaporated to dryness. The residue was triturated in Et2O, and the resulting precipitate was collected by filtration, washed with Et2O and dried to a constant weight to afford 4-chloro-6-(1,3-dimethylpyrazol-4-ylamino)pyridine-3-carbonitrile (6 g, 43.7%) as a pale yellow solid. 1H NMR spectrum (500 MHz, CDCl3): δ 2.15 (s, 3H), 2.88 (s, 3H), 6.43 (s, 1H), 6.45 (s, 1H), 7.44 (s, 1H), 8.36 (s, 1H); Mass spectrum: m/z (ESI+) (M+H)+=248.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
1.926 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
0.374 g
Type
catalyst
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
6.99 g
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.